N-[(4-fluorophenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
This compound features a sulfonyl-linked acetamide core substituted with a 4-fluorophenylmethyl group and a morpholin-4-yl-2-oxoethyl moiety on the indole nitrogen. Its molecular formula is C₂₄H₂₃FN₃O₅S, with a molecular weight of ~493.5 g/mol (estimated based on structural analogs).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S/c24-18-7-5-17(6-8-18)13-25-22(28)16-33(30,31)21-14-27(20-4-2-1-3-19(20)21)15-23(29)26-9-11-32-12-10-26/h1-8,14H,9-13,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCHQAIGJNBPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates a morpholine moiety, which is known for enhancing biological activity in various contexts, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 360.41 g/mol
CAS Number: 894012-41-0
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the morpholine group enhances solubility and bioavailability, which are crucial for effective pharmacological action.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. In vitro studies indicate that it possesses significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Cytotoxic Effects : In cell line studies, this compound has been shown to induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Case Study 1 : A derivative of the compound was tested against Staphylococcus aureus and exhibited an MIC of 20 µM, indicating strong antibacterial activity .
- Case Study 2 : In a study focused on cancer treatment, a related indole-based compound demonstrated significant tumor growth inhibition in xenograft models, supporting the hypothesis that modifications to the indole structure can enhance antitumor properties .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Moderate | High (MIC 20 µM against S. aureus) | High |
| Similar Indole Derivative | High | Moderate (MIC 40 µM against E. coli) | Moderate |
Comparison with Similar Compounds
Structural Variations and Implications
Indole Substitutions :
- The target compound’s 2-(morpholin-4-yl)-2-oxoethyl group on the indole nitrogen distinguishes it from analogs like N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide , which uses a simpler 4-fluorobenzyl group. Morpholine’s oxygen atom may improve aqueous solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents.
Sulfonyl/Acetamide Modifications :
- The N-[(4-fluorophenyl)methyl] acetamide substituent contrasts with N-(3-trifluoromethylphenyl) in and N-(6-methylpyridin-2-yl) in . Fluorine atoms enhance metabolic stability, while trifluoromethyl or pyridyl groups introduce steric or electronic effects impacting target binding.
Biological Activity Trends :
- Analogs with morpholine or piperidine rings (e.g., ) often exhibit improved bioavailability due to balanced lipophilicity. In contrast, compounds lacking these groups (e.g., ) may have reduced membrane permeability.
- 4-Fluorophenylsulfonyl moieties (as in the target and ) are associated with enhanced selectivity in enzyme inhibition, particularly in kinase or protease targets .
Preparation Methods
Preparation of 1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indole-3-sulfonyl Chloride
The indole sulfonyl moiety is synthesized through sulfonation and subsequent functionalization:
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Sulfonation of Indole :
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Alkylation with Morpholine Derivative :
Critical Parameters :
Synthesis of N-[(4-Fluorophenyl)methyl]acetamide
This intermediate is prepared via a two-step process:
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Bromination of 4-Fluorotoluene :
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Amide Formation :
Yield Optimization :
Final Coupling Reaction
The sulfonyl chloride intermediate (Section 2.1) is coupled with N-[(4-fluorophenyl)methyl]acetamide (Section 2.2) via nucleophilic acyl substitution:
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Reaction Conditions :
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Workup :
Analytical Data :
| Parameter | Value | Method |
|---|---|---|
| Yield | 78–82% | Gravimetric |
| Purity | >99% (HPLC) | HPLC (C18) |
| Molecular Weight | 473.52 g/mol | HRMS |
Alternative Synthetic Routes
Oxidative Coupling Approach
A patent-derived method employs TEMPO-mediated oxidation for ketone formation:
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Oxidation of Alcohol Intermediate :
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Coupling with Acetamide :
Advantages :
Solid-Phase Synthesis
For scalable production, immobilize the indole sulfonate on Wang resin:
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Resin Functionalization :
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Stepwise Elongation :
Throughput :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.45–7.30 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.70–3.50 (m, 8H, morpholine).
Industrial Considerations
Solvent Selection
Cost Analysis
| Reagent | Cost per kg (USD) | Impact on Total Cost |
|---|---|---|
| TEMPO | 3200 | 12% |
| Ca(ClO)₂ | 150 | 3% |
| N-[(4-Fluorophenyl)methyl]acetamide | 2200 | 45% |
Q & A
Synthetic Methodologies and Reaction Optimization
Basic Question : What are the standard synthetic routes for preparing this compound, and what key steps are involved? Methodological Answer : The synthesis typically involves sequential functionalization of the indole and morpholine moieties. For example, a related acetamide compound () was synthesized via:
Acetylation : Reaction of intermediates with acetyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base.
Purification : Gradient silica gel chromatography (0–8% MeOH in DCM) followed by recrystallization from ethyl acetate.
Characterization : ESI/APCI(+) mass spectrometry and NMR (¹H and ¹³C) for structural confirmation .
Key challenges include controlling reaction stoichiometry and ensuring regioselectivity during sulfonylation.
Advanced Question : How can reaction conditions be optimized to improve yield and purity? Methodological Answer :
- Catalyst Screening : Explore palladium-catalyzed reductive cyclization (as in ) for constructing the morpholine ring.
- Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature Control : Gradual addition of acetyl chloride to avoid exothermic side reactions, as described in .
- Scale-Up : Transition from thin-layer chromatography (TLC) to flash chromatography for larger batches.
Structural Elucidation and Spectroscopic Characterization
Basic Question : Which spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer :
- Mass Spectrometry : ESI/APCI(+) identifies the molecular ion peak (e.g., m/z 347 [M+H]⁺ in ) and adducts (e.g., [M+Na]⁺) .
- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) resolves aromatic protons (δ 7.16–7.69 ppm) and morpholine/acetamide signals (δ 2.14–4.90 ppm). ¹³C NMR confirms carbonyl groups (δ 168.0–169.8 ppm) .
Advanced Question : How can overlapping signals in NMR spectra be resolved for complex derivatives? Methodological Answer :
- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to assign coupled protons, particularly in the indole and morpholine regions.
- Variable Temperature NMR : Resolve dynamic effects caused by rotamers in the sulfonylacetamide group.
- X-ray Crystallography : For unambiguous confirmation, as demonstrated for a structurally similar compound in (R factor = 0.038) .
Purification Challenges and Techniques
Basic Question : What purification methods are effective for isolating this compound? Methodological Answer :
- Chromatography : Gradient elution (MeOH in DCM) effectively separates polar byproducts ().
- Recrystallization : Ethyl acetate yields high-purity crystals by exploiting differential solubility of the product and impurities .
Advanced Question : How can purification be adapted for highly polar or thermally labile intermediates? Methodological Answer :
- HPLC with MS Detection : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for real-time monitoring.
- Size-Exclusion Chromatography : Separate aggregates or high-molecular-weight impurities.
- Cryogenic Techniques : Perform recrystallization at −20°C to stabilize labile morpholine intermediates .
Mechanistic Insights into Key Reaction Steps
Basic Question : What mechanistic considerations apply to the sulfonylation of the indole moiety? Methodological Answer : Sulfonylation typically proceeds via electrophilic substitution at the indole C3 position. The electron-rich indole ring facilitates attack by sulfonyl chlorides, with Na₂CO₃ neutralizing HCl byproducts () .
Advanced Question : How can competing N1 vs. C3 sulfonylation be controlled? Methodological Answer :
- Steric Hindrance : Bulky substituents on the indole nitrogen (e.g., 2-oxoethyl group) direct sulfonylation to C3.
- pH Modulation : Maintain mildly basic conditions (pH 8–9) to deprotonate the indole ring selectively.
- Computational Modeling : Use DFT calculations to predict reactive sites, as inferred from ’s structural analogs .
Computational Modeling and Property Prediction
Basic Question : How can computational tools predict physicochemical properties? Methodological Answer :
- LogP Calculation : Software like ACD/Labs or ChemAxon estimates lipophilicity based on the compound’s fluorophenyl and morpholine groups.
- pKa Prediction : The sulfonylacetamide group (pKa ~1.5) and morpholine (pKa ~6.5) influence solubility and ionization .
Advanced Question : What strategies validate docking studies for target identification? Methodological Answer :
- Molecular Dynamics Simulations : Assess binding stability of the morpholine-oxoethyl group in enzyme active sites.
- Free-Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitution.
- Cross-Validation : Compare with experimental bioactivity data from related compounds (e.g., ’s imidazole derivatives) .
Stability and Degradation Profiling
Basic Question : What factors influence the compound’s stability during storage? Methodological Answer :
- Light Sensitivity : Protect from UV exposure due to the indole chromophore.
- Moisture Control : Store under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonylacetamide group.
Advanced Question : How can accelerated degradation studies guide formulation? Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC (’s safety protocols).
- Mass Spectrometric Profiling : Identify degradation products (e.g., morpholine ring oxidation) using high-resolution MS .
Biological Activity Assessment Strategies
Basic Question : What in vitro assays are suitable for preliminary activity screening? Methodological Answer :
- Kinase Inhibition Assays : Test against morpholine-targeted kinases (e.g., PI3K/mTOR) using fluorescence polarization.
- Cellular Uptake Studies : Utilize fluorophore-conjugated analogs to track intracellular localization .
Advanced Question : How can structural modifications enhance selectivity? Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
